5-(5-methylfuran-2-yl)-1,2-oxazole 5-(5-methylfuran-2-yl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 138716-34-4
VCID: VC11587043
InChI:
SMILES:
Molecular Formula: C8H7NO2
Molecular Weight: 149.1

5-(5-methylfuran-2-yl)-1,2-oxazole

CAS No.: 138716-34-4

Cat. No.: VC11587043

Molecular Formula: C8H7NO2

Molecular Weight: 149.1

Purity: 95

* For research use only. Not for human or veterinary use.

5-(5-methylfuran-2-yl)-1,2-oxazole - 138716-34-4

Specification

CAS No. 138716-34-4
Molecular Formula C8H7NO2
Molecular Weight 149.1

Introduction

Structural and Molecular Characteristics

5-(5-Methylfuran-2-yl)-1,2-oxazole belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The compound features a 5-methylfuran-2-yl substituent at the 5-position of the isoxazole ring (Figure 1). Its molecular formula is C₈H₇NO₂, with a molecular weight of 153.15 g/mol. The IUPAC name derives from the parent isoxazole ring, with the furan substituent indicating the position and orientation of the methyl group .

The planar structure of the isoxazole ring allows for conjugation with the furan moiety, influencing electronic properties such as absorption spectra and reactivity. Substituent effects from the methyl group on the furan ring modulate steric and electronic interactions, which are critical in determining its chemical behavior .

Synthesis and Green Chemistry Approaches

Conventional Synthetic Routes

The Robinson-Gabriel synthesis, a classical method for oxazole derivatives, involves cyclodehydration of α-acylamino ketones using acidic agents like polyphosphoric acid. For 5-(5-methylfuran-2-yl)-1,2-oxazole, this method could involve reacting a furan-containing α-acylamino ketone precursor (e.g., 5-methylfuran-2-carboxamide derivatives) under dehydrating conditions. Yields typically range from 50–60% under optimized protocols .

Another approach is the van Leusen reaction, which employs TosMIC (tosylmethyl isocyanide) to form oxazoles from aldehydes. Substituted furan carbaldehydes could serve as starting materials, reacting with TosMIC in the presence of a base to yield the target compound .

Green Synthetic Innovations

Microwave-assisted synthesis significantly enhances reaction efficiency. For example, Mukku et al. demonstrated that irradiating furan aldehydes with TosMIC and potassium phosphate in isopropyl alcohol at 65°C for 8 minutes under microwave conditions produces oxazole derivatives in >85% yield . This method reduces energy consumption and improves purity compared to conventional heating.

Table 1 compares conventional and green synthesis methods:

MethodConditionsYield (%)Time
Robinson-GabrielPolyphosphoric acid, 120°C50–606–8 h
Van LeusenTosMIC, K₂CO₃, RT65–7012 h
Microwave-assisted350 W, 65°C, K₃PO₄85–908 min

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich furan ring undergoes electrophilic substitution at the α-positions. For instance, nitration or halogenation reactions preferentially occur at the 4-position of the furan moiety. In contrast, the isoxazole ring exhibits nucleophilic behavior at the 4-position due to electron withdrawal by the oxygen and nitrogen atoms .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions, leveraging the furan ring as a diene. This reactivity is exploited in synthesizing polycyclic structures for materials science applications .

Oxidation and Reduction

Oxidation of the furan ring with ozone or hydrogen peroxide yields diketone intermediates, while catalytic hydrogenation reduces the isoxazole ring to a β-amino alcohol derivative. These transformations expand utility in pharmaceutical intermediate synthesis .

Applications in Scientific Research

PropertyValue
Fluorescence increase500-fold
Rate constant (¹O₂)5.8×107M1s15.8 \times 10^7 \, \text{M}^{-1}\text{s}^{-1}
Detection limit10 nM

Biological Activity

Although direct studies are lacking, oxazole derivatives are renowned for antimicrobial and anticancer properties. For example, 2,5-diaryloxazoles inhibit Staphylococcus aureus with MIC values as low as 8 µg/mL . The methylfuran substituent may enhance membrane permeability, potentiating bioactivity.

Comparative Analysis with Related Compounds

5-Methylfuran vs. Unsubstituted Furan

Introducing a methyl group at the 5-position of the furan ring increases electron density, accelerating electrophilic substitution rates by 30–40% compared to unsubstituted analogs .

Isoxazole vs. Oxazole

Future Directions and Challenges

Drug Discovery

Functionalizing the isoxazole ring with pharmacophoric groups (e.g., sulfonamides, heteroaryl substituents) could yield novel antimicrobial agents. Computational modeling studies are needed to predict target binding affinities.

Materials Science

Incorporating 5-(5-methylfuran-2-yl)-1,2-oxazole into conjugated polymers may enhance organic semiconductor performance due to its planar π-system. Challenges include improving solubility for solution-processing.

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